![molecular formula C13H17N3O4 B13358875 4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidinyl group, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyridine and pyrrolidinyl groups through an amide bond formation reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be used to replace functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and pyrrolidinyl groups.
5-methoxy-1,4-dihydro-2-pyridinecarboxamide: Lacks the oxo and pyrrolidinyl groups.
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and oxo groups.
Uniqueness
The unique combination of functional groups in 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide gives it distinct chemical and biological properties. The presence of both the methoxy and pyrrolidinyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
5-methoxy-4-oxo-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-20-11-8-15-9(7-10(11)17)13(19)14-4-6-16-5-2-3-12(16)18/h7-8H,2-6H2,1H3,(H,14,19)(H,15,17) |
Clave InChI |
HVBXQWOVPRFSBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CNC(=CC1=O)C(=O)NCCN2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
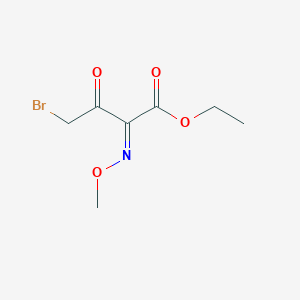
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
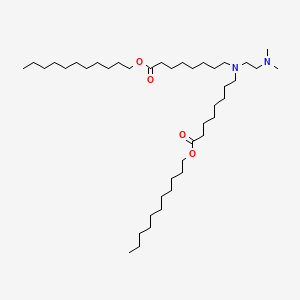
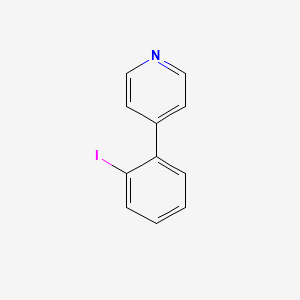
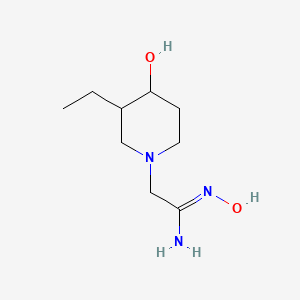
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
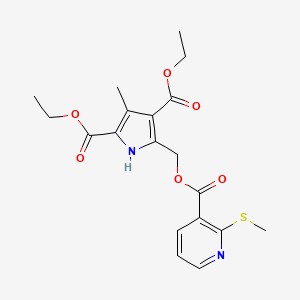
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
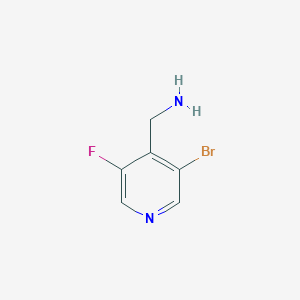
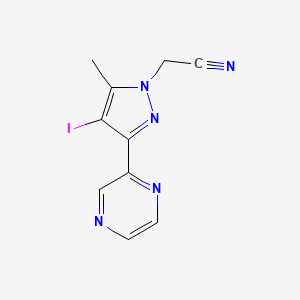
![4-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358884.png)
